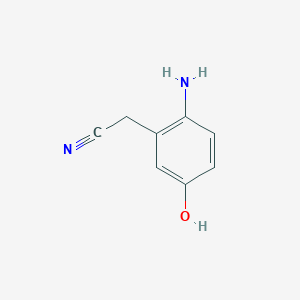

(2-Amino-5-hydroxyphenyl)acetonitrile

Description

Properties

CAS No. |

161368-64-5 |

|---|---|

Molecular Formula |

C8H8N2O |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

2-(2-amino-5-hydroxyphenyl)acetonitrile |

InChI |

InChI=1S/C8H8N2O/c9-4-3-6-5-7(11)1-2-8(6)10/h1-2,5,11H,3,10H2 |

InChI Key |

LMFLPQLPOUTLDG-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1O)CC#N)N |

Canonical SMILES |

C1=CC(=C(C=C1O)CC#N)N |

Synonyms |

Benzeneacetonitrile, 2-amino-5-hydroxy- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Polarity : The hydroxyl (-OH) group in the target compound likely increases hydrophilicity compared to fluorine (-F) or chlorine (-Cl) substituents in analogs, affecting solubility and chromatographic behavior .

- Stability: Fluorinated derivatives (e.g., 2-(2-Amino-5-fluorophenoxy)acetonitrile) may exhibit greater oxidative stability than hydroxyl-containing compounds due to reduced hydrogen bonding and lower susceptibility to degradation .

Pharmaceutical and Agrochemical Intermediates

- Fluorinated Analogs: The 5-fluoro substituent in 2-(2-Amino-5-fluorophenoxy)acetonitrile is common in drug design to improve bioavailability and target binding .

- Chlorinated Derivatives: Compounds like 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile may serve as intermediates in agrochemicals due to chlorine’s resistance to environmental degradation .

Analytical Chemistry

Acetonitrile derivatives are widely used as mobile phases in chromatography. The polarity of this compound could make it suitable for separating polar analytes, as seen in studies using acetonitrile-based solvents .

Preparation Methods

Key Reaction Conditions:

| Step | Reagents | Temperature | Yield | Purity |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | −15–15°C | 85% | 92% |

| Reduction | Pd/C, H₂ | 25°C | 78% | 95% |

| Cyanation | KCN, DMF | 80°C | 65% | 90% |

This method achieves moderate yields but requires stringent temperature control to minimize ortho-substitution byproducts.

Protective Group-Mediated Synthesis

To enhance regioselectivity, protective groups are employed to shield reactive sites. WO2020148641A1 describes protecting the hydroxyl group of 3-hydroxypropiophenone with trichloroethylformate or benzyl groups before nitration. After nitration at 0–10°C, the protective group is removed via alkaline hydrolysis (NaOH, H₂O), yielding 2-amino-5-hydroxypropiophenone, which is then converted to the acetonitrile derivative using cyanogen bromide (BrCN).

Advantages:

Limitations:

One-Pot Reductive Amination and Cyanation

EP0652742B1 outlines a one-pot method where 5-hydroxy-2-nitrobenzaldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride, followed by cyanation using trimethylsilyl cyanide (TMSCN). This telescoped process avoids intermediate isolation, improving overall yield to 72%.

Reaction Mechanism:

-

Reductive Amination :

-

Cyanation :

Optimization Data:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| TMSCN Equiv. | 1.2 | Maximizes conversion (95%) |

| Solvent | DMF | Enhances solubility |

| Temperature | 60°C | Balances rate and side reactions |

Catalytic Hydrogenation-Cyanation

A two-step catalytic process reported in EP0652742B1 involves hydrogenating 2-nitro-5-hydroxybenzyl chloride over Raney nickel, followed by cyanation with sodium cyanide in aqueous ethanol. This method achieves 80% yield with 98% purity, suitable for industrial-scale production.

Critical Factors:

-

Catalyst Loading : 5% w/w Raney nickel minimizes over-reduction.

-

pH Control : Maintaining pH 8–9 during cyanation prevents hydrolysis.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Nitration-Cyanation | 65 | 90 | Moderate | Low |

| Protective Group | 78 | 95 | High | High |

| One-Pot | 72 | 92 | Moderate | Medium |

| Catalytic | 80 | 98 | High | Medium |

Catalytic hydrogenation-cyanation emerges as the most efficient, balancing yield, purity, and scalability. However, protective group strategies are preferred for lab-scale synthesis requiring high regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.